REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[SH:15]>[OH-].[Na+].C(I)CCC>[CH2:10]([S:15][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])[C:2]=1[Cl:1])[C:6]([OH:8])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)S
|
Name
|
|
Quantity
|
29.5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)I
|
Type
|
CUSTOM
|
Details
|
After additional stirring for 50 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitates the sodium salt of 3-butylthio-4-chloro-5-sulfamylbenzoic acid which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
ADDITION
|
Details
|
1 N hydrochloric acid added slowly until a pH value of 1
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC=1C=C(C(=O)O)C=C(C1Cl)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |